molecular formula C9H12N2O3 B3356232 ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate CAS No. 65523-04-8

ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate

Cat. No. B3356232
CAS RN: 65523-04-8
M. Wt: 196.2 g/mol
InChI Key: PZDFQDIKMABNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate, also known as EAPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EAPC belongs to the class of pyrrole derivatives and can be synthesized using various methods.

Mechanism of Action

The mechanism of action of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate is not fully understood. However, studies have suggested that ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate may exert its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate can reduce the production of reactive oxygen species and inhibit lipid peroxidation. ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has also been shown to increase the activity of antioxidant enzymes, including superoxide dismutase and catalase. Additionally, ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has been shown to reduce the levels of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its low toxicity and high stability. ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate is also relatively easy to synthesize and purify. However, ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has some limitations, including its low solubility in water and its potential to form insoluble aggregates. Additionally, the mechanism of action of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate is not fully understood, which may limit its therapeutic potential.

Future Directions

There are several future directions for ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate research. One potential direction is to investigate the efficacy of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate in combination with other anticancer drugs. Another direction is to explore the potential of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate as a neuroprotective agent. Additionally, further studies are needed to elucidate the mechanism of action of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate and to optimize its pharmacokinetic properties. Overall, ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.

Scientific Research Applications

Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has shown promising results in scientific research for its potential therapeutic applications. Studies have shown that ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate exhibits antitumor, anti-inflammatory, and antioxidant properties. ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has been shown to reduce the production of inflammatory cytokines and oxidative stress markers.

properties

IUPAC Name

ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(13)6-3-4-11-7(6)5-8(10)12/h3-4,11H,2,5H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDFQDIKMABNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314809
Record name Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate

CAS RN

65523-04-8
Record name NSC288720
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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